molecular formula C22H24D3ClN2O4S B602455 Diltiazem-d3 HCl CAS No. 1217623-80-7

Diltiazem-d3 HCl

Katalognummer: B602455
CAS-Nummer: 1217623-80-7
Molekulargewicht: 454
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diltiazem-d3 HCl, also known as Diltiazem, is an L-type calcium channel inhibitor . It is used as an internal standard for the quantification of diltiazem by GC- or LC-MS . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .


Molecular Structure Analysis

The molecular formula of this compound is C22H24D3ClN2O4S . The molecular weight is 454.00 . The InChI code is HDRXZJPWHTXQRI-SOOXQBGUSA-N .


Chemical Reactions Analysis

A stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .


Physical and Chemical Properties Analysis

This compound appears as a white powder . The pH (10g/l, 25℃) is between 4.3 and 5.3 . The melting point/range is 207.5 - 212 °C .

Wissenschaftliche Forschungsanwendungen

Structural Modifications for Improved Drug Release

Diltiazem (DIL), primarily used for cardiovascular disorders, exhibits a high solubility and quick dissolution leading to a short elimination half-life. Research has focused on modifying its biopharmaceutical properties by developing less soluble and slower dissolving salt/cocrystal forms with dicarboxylic acids. This approach significantly reduced the solubility and intrinsic dissolution rate of DIL, demonstrating potential for novel modified-release pharmaceutical formulations (Diniz et al., 2021).

Mucoadhesive Buccal Film Optimization

To overcome the low bioavailability of Diltiazem HCl due to high first-pass metabolism and short half-life, a study developed and optimized a mucoadhesive buccal film. The optimized formula demonstrated substantial mucoadhesive strength and residence time, indicating enhanced bioavailability and potential for improved patient compliance (Winarti et al., 2021).

Controlled Release Applications

Research on controlled release applications of Diltiazem HCl includes various techniques like interpenetrating polymer network microcapsules and transdermal delivery systems. These approaches aim to extend the drug release period, thereby enhancing therapeutic efficacy and patient compliance. Such systems are particularly beneficial for drugs with short half-lives and high metabolism rates, as they ensure a steady and prolonged drug release (Kulkarni et al., 2011), (Parhi & Suresh, 2016).

Prolonged Release Matrix Tablets

The development of prolonged release matrix tablets of Diltiazem HCl using a combination of hydrophilic and hydrophobic polymers has been a significant area of research. These formulations provided controlled drug release over extended periods, improving the drug delivery system's effectiveness and reliability (Boyapally et al., 2009).

Gastro Retentive Floating Microsphere Development

Gastroretentive drug delivery systems for Diltiazem HCl have been explored to improve bioavailability by retaining the system in the stomach for longer periods. Such systems are beneficial for drugs with specific absorption zones in the upper intestinal tract, and they help in mitigating the first-pass metabolism effect (Panwar & Tanwar, 2015).

Wirkmechanismus

Target of Action

Diltiazem-d3 HCl, a derivative of Diltiazem, primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

This compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Compared to other calcium channel blockers, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound prevents the entry of calcium ions into the cells of the heart and blood vessels . This action disrupts the normal calcium-dependent processes, including muscle contraction and electrical conduction in the heart .

Pharmacokinetics

After administration, this compound exhibits biphasic elimination with a distribution half-life of approximately 0.3 hours and an elimination half-life of approximately 3.1 hours . The apparent volume of distribution is around 5.3 L/kg, and the total clearance rate is 1.28 L/kg/h . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic efficacy .

Result of Action

The inhibition of calcium influx by this compound leads to a decrease in peripheral vascular resistance, resulting in lower blood pressure . It also reduces myocardial apoptosis, increases blood flow in ischemic myocardium, and reduces arrhythmias . These effects contribute to its therapeutic use in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s solubility can be affected by the presence of certain carboxylic acids, leading to a decrease in its aqueous solubility . Additionally, enhancers such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween80 can significantly increase the drug’s permeation through the skin .

Safety and Hazards

Diltiazem-d3 HCl is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs (cardiovascular system). It may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children .

Zukünftige Richtungen

In addition to the use of this medicine, treatment for high blood pressure may include weight control and changes in the types of foods you eat, especially foods high in sodium (salt) . Many patients who have high blood pressure will not notice any signs of the problem. In fact, many may feel normal. It is very important that you take your medicine exactly as directed and that you keep your appointments with your doctor even if you feel well .

Biochemische Analyse

Biochemical Properties

Diltiazem-d3 hydrochloride functions primarily as a calcium ion influx inhibitor. It interacts with L-type calcium channels, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells . This inhibition reduces the contractility of these muscles, leading to vasodilation and decreased blood pressure. The compound also interacts with various proteins and enzymes involved in calcium signaling pathways, such as calmodulin and myosin light-chain kinase, modulating their activity and thus affecting muscle contraction and relaxation .

Cellular Effects

Diltiazem-d3 hydrochloride exerts significant effects on various cell types, particularly cardiac and vascular smooth muscle cells. By inhibiting calcium influx, it reduces the contractility of these cells, leading to vasodilation and decreased blood pressure . Additionally, Diltiazem-d3 hydrochloride influences cell signaling pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which play crucial roles in regulating gene expression and cellular metabolism . These effects contribute to its therapeutic benefits in treating cardiovascular diseases.

Molecular Mechanism

At the molecular level, Diltiazem-d3 hydrochloride binds to the alpha-1 subunit of L-type calcium channels, inhibiting the influx of calcium ions during membrane depolarization . This inhibition reduces the intracellular calcium concentration, leading to decreased activation of calcium-dependent enzymes and proteins. The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB), which are involved in the regulation of genes related to calcium signaling and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diltiazem-d3 hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of Diltiazem-d3 hydrochloride on calcium influx and muscle contractility are typically observed within minutes of application and can persist for several hours . Long-term studies in vivo have shown that chronic administration of the compound can lead to sustained reductions in blood pressure and improvements in cardiovascular function .

Dosage Effects in Animal Models

The effects of Diltiazem-d3 hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, Diltiazem-d3 hydrochloride can cause toxic effects, including bradycardia, hypotension, and cardiac arrhythmias . These threshold effects highlight the importance of careful dosage optimization in both research and clinical settings.

Metabolic Pathways

Diltiazem-d3 hydrochloride is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes deacetylation, N-demethylation, and O-demethylation, resulting in several metabolites that are excreted in urine and feces . These metabolic pathways can influence the pharmacokinetic profile of Diltiazem-d3 hydrochloride, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

Within cells and tissues, Diltiazem-d3 hydrochloride is transported and distributed through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, Diltiazem-d3 hydrochloride can interact with specific transporters and binding proteins that influence its localization and accumulation in target tissues. These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects.

Eigenschaften

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-ZOFGQJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diltiazem-d3 HCl
Reactant of Route 2
Reactant of Route 2
Diltiazem-d3 HCl
Reactant of Route 3
Diltiazem-d3 HCl
Reactant of Route 4
Reactant of Route 4
Diltiazem-d3 HCl
Reactant of Route 5
Reactant of Route 5
Diltiazem-d3 HCl
Reactant of Route 6
Reactant of Route 6
Diltiazem-d3 HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.